![molecular formula C11H16N4O2 B1492486 Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 2098010-12-7](/img/structure/B1492486.png)
Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate was carried out in a round bottom flask, where piperazine was added to a solution of the compound and potassium carbonate in CHCl 3 at room temperature .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include oxidative dehydrogenation, annulation, and oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed microwave-mediated, solvent-free synthesis methods for novel pyrimidines, indicating a trend towards greener and more efficient synthesis pathways. For example, a study demonstrated the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, utilizing microwave irradiation (Eynde et al., 2001). Such advancements highlight the potential for developing new compounds with enhanced efficiency.
Antimicrobial and Antitumor Activities
Compounds structurally similar to Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate have been evaluated for their antimicrobial and antitumor activities. A notable study synthesized and evaluated novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their derivatives for in vitro antitumor activity, revealing specificity towards certain cancer cell lines (Klimova et al., 2012). Another research effort described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with reported antimicrobial activity (Ghashang et al., 2013).
Inhibition of Gene Expression
Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, a compound with some structural resemblance, has been studied for its ability to inhibit AP-1 and NF-κB mediated gene expression, indicating potential therapeutic applications in inflammation and cancer (Palanki et al., 2002).
Antioxidant Agents
Research on ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives highlighted their potential as antioxidant agents, showcasing the versatility of pyrimidine derivatives in pharmacological research (Asha et al., 2009).
Synthesis of Heterocycles
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used to synthesize novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures with potential biological activities (El-Kashef et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to have neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Future Directions
properties
IUPAC Name |
ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-10(16)8-5-13-11(14-6-8)15-4-3-9(12)7-15/h5-6,9H,2-4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBDUYCTYSQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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